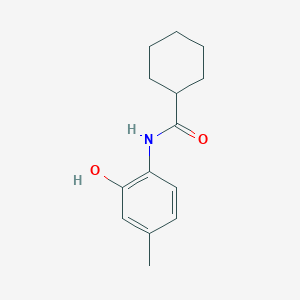
N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide, also known as OHMPC, is a chemical compound with potential applications in the field of scientific research. OHMPC is a cyclic amide that contains a hydroxyl group and a methyl group on the aromatic ring. This compound has been synthesized using various methods and has shown promising results in several research studies.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide may also modulate the activity of certain signaling pathways, including the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide inhibits cell proliferation and induces apoptosis. In neurology, N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has been shown to protect against oxidative stress and inflammation. In immunology, N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has been shown to modulate the activity of immune cells, including T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has also been shown to have low toxicity in vitro and in vivo. However, N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has some limitations for lab experiments. It has low solubility in water and may require the use of organic solvents for certain experiments. N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide may also require higher concentrations for certain experiments due to its low potency.
Zukünftige Richtungen
There are several future directions for the study of N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide. One direction is to investigate the potential use of N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide in the treatment of cancer. Another direction is to investigate the neuroprotective effects of N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide in animal models of neurodegenerative diseases. Additionally, the immunomodulatory effects of N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide may be useful in the treatment of autoimmune diseases. Further studies are needed to fully understand the mechanism of action of N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide and its potential applications in scientific research.
Conclusion
N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide is a cyclic amide that has potential applications in various scientific research fields. It has been synthesized using various methods and has shown promising results in several research studies. N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has been shown to inhibit the growth of cancer cells, protect against oxidative stress and inflammation, and modulate the activity of immune cells. N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has several advantages for lab experiments, including its stability and low toxicity. However, N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has some limitations, including its low solubility in water. Further studies are needed to fully understand the potential applications of N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide in scientific research.
Synthesemethoden
N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has been synthesized using various methods, including the reaction of 2-hydroxy-4-methylbenzoic acid with cyclohexanecarbonyl chloride in the presence of a base. Another method involves the reaction of 2-hydroxy-4-methylbenzoic acid with cyclohexyl isocyanate in the presence of a base. The yield of N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide using these methods is around 60-70%.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has shown potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In immunology, N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
N-(2-hydroxy-4-methylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C14H19NO2/c1-10-7-8-12(13(16)9-10)15-14(17)11-5-3-2-4-6-11/h7-9,11,16H,2-6H2,1H3,(H,15,17) |
InChI-Schlüssel |
WFWFLKHBCKLZQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCCC2)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methyl-N-{2-methyl-5-[(3-methylbutanoyl)amino]phenyl}butanamide](/img/structure/B290615.png)
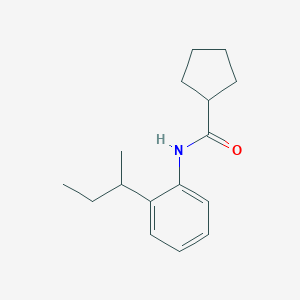
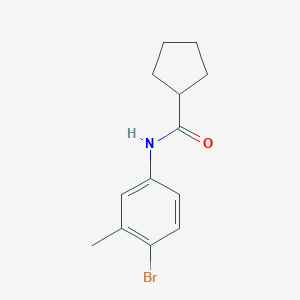
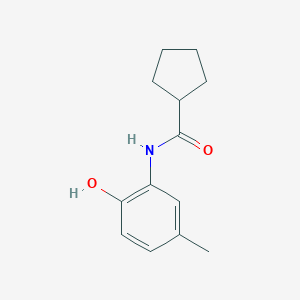
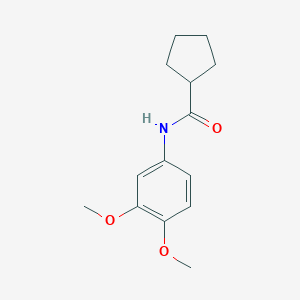
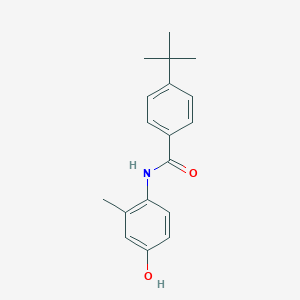

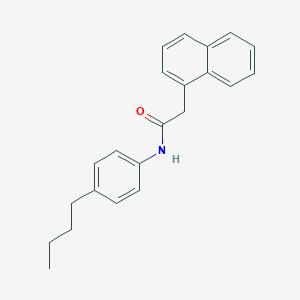
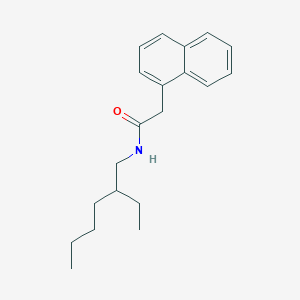
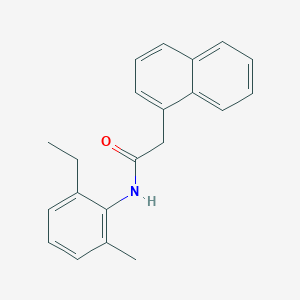
![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)
![Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)